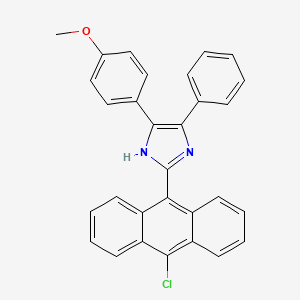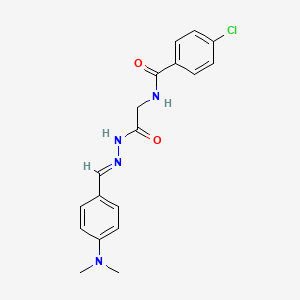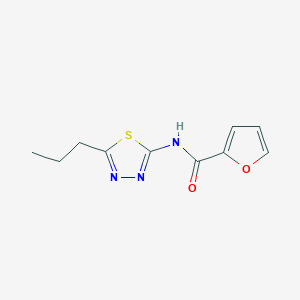
(4E)-2-(2-chloro-5-iodophenyl)-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and halogenated phenyl groups
Preparation Methods
The synthesis of 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Halogenation: Introduction of chlorine and iodine atoms to the phenyl ring using halogenating agents such as N-chlorosuccinimide (NCS) and iodine.
Coupling Reactions: Formation of the thiophene ring and its attachment to the thiazole ring through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE include:
2-(2-CHLORO-5-IODOPHENYL)ACETONITRILE: Shares the halogenated phenyl group but differs in the functional groups attached.
(2-CHLORO-5-IODOPHENYL)(2-ETHOXYPHENYL)METHANOL: Contains similar halogenated phenyl groups but has different substituents.
The uniqueness of 2-(2-CHLORO-5-IODOPHENYL)-4-[(E)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOL-5(4H)-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7ClINOS2 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5-one |
InChI |
InChI=1S/C14H7ClINOS2/c15-11-4-3-8(16)6-10(11)13-17-12(14(18)20-13)7-9-2-1-5-19-9/h1-7H/b12-7+ |
InChI Key |
QBBPKFLNJQFYRK-KPKJPENVSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11099343.png)

![(4E)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11099352.png)
![4-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11099356.png)

![2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11099370.png)

![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)


![({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099423.png)
![1-(Dimethoxymethyl)-17-(pyridin-3-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099429.png)
![ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11099432.png)
